molecular formula C18H20N2O5 B2993025 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide CAS No. 2034235-37-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide

Cat. No.: B2993025
CAS No.: 2034235-37-3
M. Wt: 344.367
InChI Key: AFJPZHQBCJYJRJ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide: is a complex organic compound that features a unique combination of oxazole and furan rings

Scientific Research Applications

Biology: In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan rings and the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxazole ring, potentially altering its electronic properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or furan rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxyethyl]propanamide
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)ethyl]propanamide

Uniqueness: The uniqueness of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-15(13(2)25-20-12)5-6-17(21)19-11-18(22,14-7-9-23-10-14)16-4-3-8-24-16/h3-4,7-10,22H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPZHQBCJYJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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